

The Therapeutic Potential of Imidazo[1,5-a]pyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Imidazo[1,5-a]pyridine-1-carbaldehyde*

Cat. No.: *B1340746*

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties make it a versatile core for the design of novel therapeutic agents targeting a wide array of biological processes. This technical guide provides an in-depth overview of the known and potential biological activities of imidazo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activities

Imidazopyridine derivatives, as a class, have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis. While much of the research has focused on the imidazo[1,2-a]pyridine isomer, the data suggests promising avenues for imidazo[1,5-a]pyridine analogues.

Mechanism of Action

Key signaling pathways implicated in the anticancer effects of imidazopyridines include the inhibition of critical cellular kinases and signaling cascades. For instance, related compounds

have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, leading to cell cycle arrest and apoptosis[1]. Other derivatives have demonstrated inhibitory activity against the PI3K/mTOR pathway and Wnt/ β -catenin signaling, both of which are frequently dysregulated in various cancers.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected imidazopyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class	Derivative Example	Cancer Cell Line	IC50 (μ M)	Reference
Imidazo[1,2-a]pyridine	Compound 12b	Hep-2 (Laryngeal)	11	[2] [3] [4]
	HepG2 (Liver)	13	[2] [3] [4]	
	MCF-7 (Breast)	11	[2] [3] [4]	
	A375 (Melanoma)	11	[2] [3] [4]	
Imidazo[1,2-a]pyridine	Diarylurea 18h	A375P (Melanoma)	<0.06	[5]
Imidazo[4,5-b]pyridine	Compound I	HCT116 (Colon)	0.63 (as CDK9 inhibitor)	[1]
Compound 10	SW620 (Colon)	0.4	[6]	
Compound 14	SW620 (Colon)	0.7	[6]	

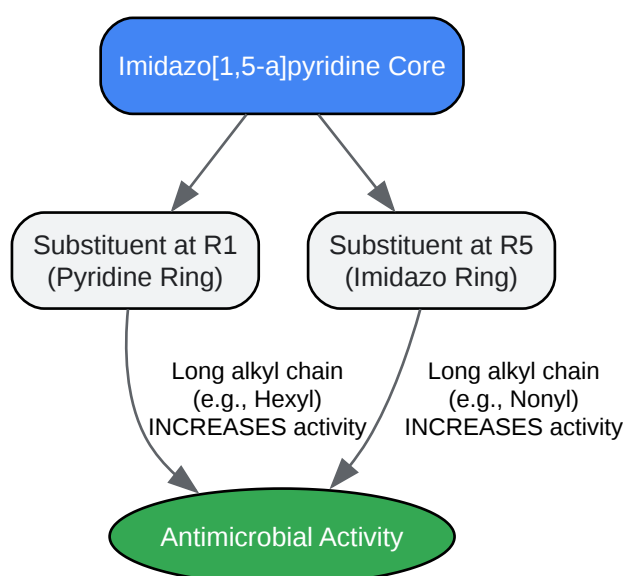
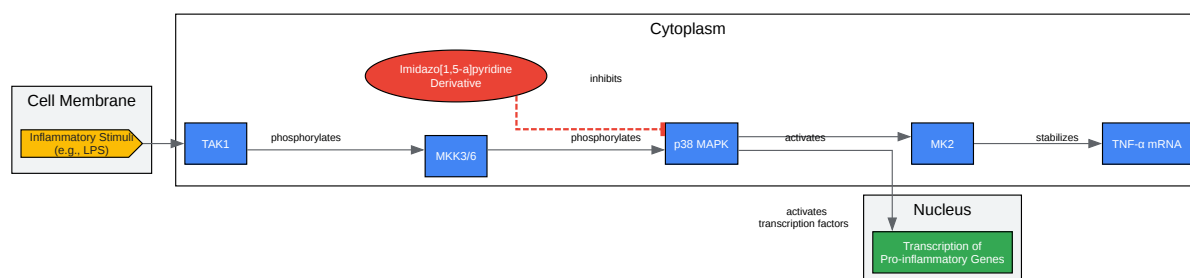
Anti-inflammatory Activity

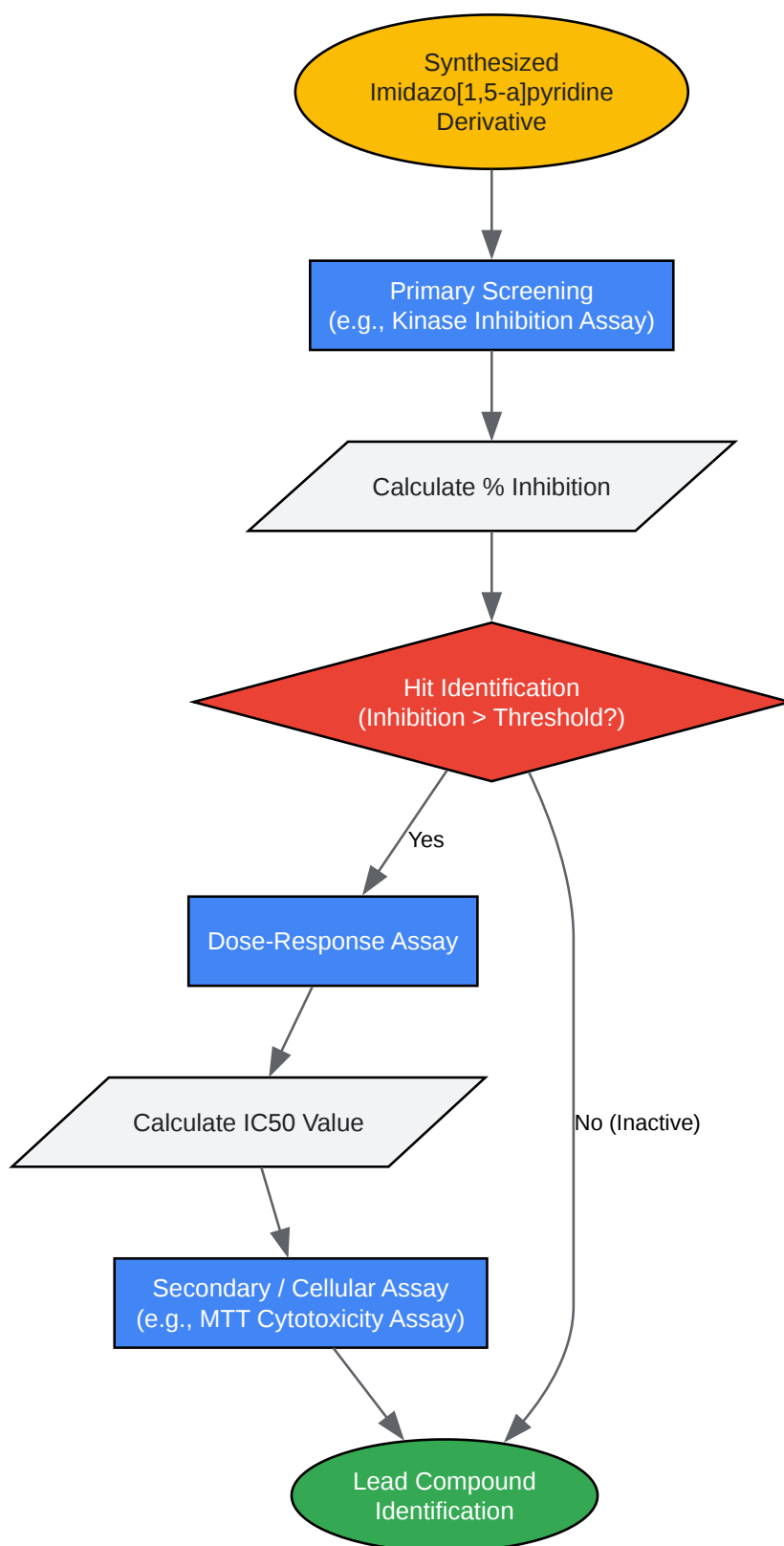
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . Inhibition of p38 MAPK is therefore a major therapeutic strategy for inflammatory

disorders[7][8]. Imidazopyridine derivatives have been identified as potent inhibitors of this pathway.

Mechanism of Action: p38 MAPK Inhibition

Imidazo[1,5-a]pyridine and related structures can act as ATP-competitive inhibitors, binding to the active site of p38 α MAPK and preventing the phosphorylation of downstream targets. This leads to a reduction in the production of inflammatory mediators.





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